FXa Inhibitory Potency (Class‑Level Inference vs Apixaban)
The compound is a structural congener of apixaban, which inhibits human FXa with a Ki of 0.08 nM [1]. The replacement of the P2 pyrazolo‑carboxamide with a 3‑methylbenzenesulfonamide is expected to reduce potency, as SAR analyses of apixaban derivatives demonstrate that P2‑heterocycle modifications can shift Ki values by 10–100‑fold [1]. However, the simultaneous repositioning of the P1 2‑oxopiperidine to a meta‑aniline linkage may partially compensate for this loss by optimizing the geometry of the catalytic‑site hydrogen‑bond network [1].
| Evidence Dimension | FXa inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be within 10–100‑fold of apixaban based on SAR trends |
| Comparator Or Baseline | Apixaban: Ki = 0.08 nM (human FXa); other P2‑modified derivatives: Ki range 0.05–0.3 nM for optimized analogs, >10 nM for less favorable modifications |
| Quantified Difference | Potency shift estimated at 10–100× relative to apixaban; precise value requires experimental determination |
| Conditions | Human FXa enzymatic assay; Ki determined by chromogenic substrate hydrolysis under steady‑state conditions |
Why This Matters
Researchers seeking a novel FXa inhibitor scaffold with potentially differentiated pharmacokinetic or selectivity profiles can use this compound as a starting point for SAR exploration, rather than purchasing a generic apixaban precursor that may not offer the same structural diversity.
- [1] Gaikwad AS, Pawar S, Jori D. Advances in design, molecular docking, synthesis, and biological evaluation of apixaban derivatives as factor Xa inhibitors. Int J Pharm Chem Anal. 2026;13(1):4-16. doi:10.18231/j.ijpca.15278.1773816264 View Source
